molecular formula C14H12ClN3O5S B11103251 Urea, 1-(2-chloro-4-nitrophenyl)-3-(4-methylphenylsulfonyl)-

Urea, 1-(2-chloro-4-nitrophenyl)-3-(4-methylphenylsulfonyl)-

Cat. No.: B11103251
M. Wt: 369.8 g/mol
InChI Key: NTVVNWKIXFHPQW-UHFFFAOYSA-N
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Description

3-(2-CHLORO-4-NITROPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA is a chemical compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The compound’s structure features a urea moiety linked to a chloronitrophenyl group and a methylbenzenesulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-4-NITROPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA typically involves the reaction of 2-chloro-4-nitroaniline with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. Common solvents used in this synthesis include dichloromethane (CH2Cl2) and tetrahydrofuran (THF), and the reaction is often conducted at low temperatures to control the rate of reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for solvent purification and reagent addition can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLORO-4-NITROPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the chloronitrophenyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonamides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Nucleophilic substitution: Substituted ureas with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Hydrolysis: Corresponding amines and sulfonamides.

Scientific Research Applications

3-(2-CHLORO-4-NITROPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonylurea receptor proteins.

    Medicine: Explored for its potential therapeutic effects, including its role as an antidiabetic agent due to its structural similarity to other sulfonylureas.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-4-NITROPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA involves its interaction with specific molecular targets, such as sulfonylurea receptors. These receptors are part of the ATP-sensitive potassium channels in pancreatic beta cells. By binding to these receptors, the compound can modulate the activity of the potassium channels, leading to the release of insulin and subsequent lowering of blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

    Tolbutamide: Another sulfonylurea used as an antidiabetic agent.

    Chlorpropamide: A sulfonylurea with a longer duration of action compared to tolbutamide.

    Glibenclamide: A more potent sulfonylurea used in the treatment of type 2 diabetes.

Uniqueness

3-(2-CHLORO-4-NITROPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chloronitrophenyl group and a methylbenzenesulfonyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H12ClN3O5S

Molecular Weight

369.8 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C14H12ClN3O5S/c1-9-2-5-11(6-3-9)24(22,23)17-14(19)16-13-7-4-10(18(20)21)8-12(13)15/h2-8H,1H3,(H2,16,17,19)

InChI Key

NTVVNWKIXFHPQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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